molecular formula C22H24ClNO3 B12213076 (2Z)-2-(2-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-(2-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12213076
M. Wt: 385.9 g/mol
InChI Key: KFMOPLKLCIHHFO-MOSHPQCFSA-N
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Description

(2Z)-2-(2-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran ring, a chlorobenzylidene group, and a dipropylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting with the preparation of the benzofuran core The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes The chlorobenzylidene group is introduced via a condensation reaction with 2-chlorobenzaldehyde

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorobenzylidene group can be reduced to a chlorobenzyl group.

    Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of benzofuran-3-one derivatives.

    Reduction: Formation of 2-(2-chlorobenzyl)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran.

    Substitution: Formation of 2-(2-substituted benzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran derivatives.

Scientific Research Applications

(2Z)-2-(2-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.

    Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

    Mafenide: An antimicrobial agent used in the treatment of burn infections.

Uniqueness

(2Z)-2-(2-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H24ClNO3

Molecular Weight

385.9 g/mol

IUPAC Name

(2Z)-2-[(2-chlorophenyl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C22H24ClNO3/c1-3-11-24(12-4-2)14-17-19(25)10-9-16-21(26)20(27-22(16)17)13-15-7-5-6-8-18(15)23/h5-10,13,25H,3-4,11-12,14H2,1-2H3/b20-13-

InChI Key

KFMOPLKLCIHHFO-MOSHPQCFSA-N

Isomeric SMILES

CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3Cl)/C2=O)O

Canonical SMILES

CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3Cl)C2=O)O

Origin of Product

United States

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